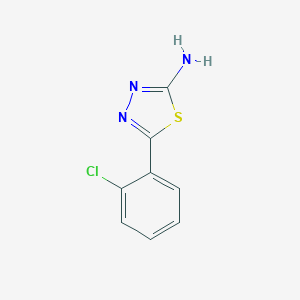

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSGNHRIXMYPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339178 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828-81-9 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Introduction

This compound is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science. As a derivative of the 1,3,4-thiadiazole core, it serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in further synthetic endeavors.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₆ClN₃S | [2][3][4] |

| Molecular Weight | 211.67 g/mol | [2][4] |

| CAS Number | 828-81-9 | [2][3][4] |

| Appearance | Colorless crystalline solid or yellow crystalline product | [3][4] |

| Melting Point | 190-192 °C, 192-195 °C, 100-102 °C | [3][4] |

| Boiling Point (Predicted) | 393.8 ± 44.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.461 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in some organic solvents, such as chloroform and dichloromethane. | [3] |

| Storage | 2-8°C, protected from light, under inert gas (nitrogen or Argon). | [1][4] |

Spectral Data

Spectral analysis is critical for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data |

| Mass Spectrometry (ESI-MS) | m/z: 212.1 [M + H]⁺.[4] |

| ¹H NMR (CDCl₃) | δ 7.45-7.50 (m, 4H), 7.60-7.62 (m, 1H), 7.99-8.01 (m, 1H).[4] |

| ¹³C NMR | A study on similar 5-[substituted]-1,3,4-thiadiazol-2-amines shows the -C=N group of the thiadiazole ring resonates between 148-169 ppm, and aromatic carbons resonate at 112-130 ppm.[5] |

| Infrared (IR) | For a similar compound, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, characteristic peaks are observed at 3072-3243 cm⁻¹ (NH₂), 1591 cm⁻¹ (C=N), and 681 cm⁻¹ (C-Cl).[5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-chlorobenzoic acid with aminothiourea (thiosemicarbazide) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[4]

Materials:

-

2-chlorobenzoic acid (5.18 g, 25 mmol)

-

Aminothiourea (thiosemicarbazide) (2.28 g, 25 mmol)

-

Phosphorus oxychloride (POCl₃) (7 ml)

-

Deionized water (H₂O) (30 ml)

-

50% Sodium hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

Procedure:

-

2-chlorobenzoic acid and aminothiourea are dissolved in POCl₃.[4]

-

The mixture is stirred vigorously for 30 minutes at 75 °C.[4]

-

After the reaction is complete, 30 ml of water is added, and the mixture is heated to reflux for 4 hours.[4]

-

The reaction mixture is then cooled and the pH is adjusted to 8 with a 50% NaOH solution.[4]

-

The resulting precipitate is collected by filtration.[4]

-

The crude product is purified by recrystallization from ethanol to yield a yellow crystalline product.[4]

Expected Yield: Approximately 3.90 g (88%).[4]

Biological Activities and Applications

The 1,3,4-thiadiazole scaffold is a well-known pharmacophore, and its derivatives exhibit a wide range of biological activities. This compound and related compounds are investigated for several potential therapeutic applications.

-

Antimicrobial and Antifungal Properties: This class of compounds is widely used as a key intermediate in the synthesis of molecules with antimicrobial and antifungal properties.[1]

-

Anti-inflammatory Activity: It serves as a building block for creating compounds with potential anti-inflammatory effects.[1]

-

Anticancer Potential: Derivatives of 5-aryl-1,3,4-thiadiazole have been designed and synthesized as anticancer agents. For instance, derivatives of the related 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine have shown cytotoxic activity against cancer cell lines like MCF-7 and HepG2.[6]

-

Agrochemicals: The structure is utilized in the development of pesticides and herbicides.[1]

-

Materials Science: Derivatives are also employed in the development of corrosion inhibitors.[1]

The general workflow for screening the biological activity of such a compound is outlined below.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties. Its straightforward synthesis and the significant biological activities associated with its derivatives make it a compound of high interest for further research and development in pharmaceuticals and agrochemicals. The data and protocols presented in this guide offer a solid foundation for scientists and researchers working with this molecule.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H6ClN3S | CID 554211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE CAS#: 828-81-9 [m.chemicalbook.com]

- 5. growingscience.com [growingscience.com]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to its structural similarity to other biologically active thiadiazole derivatives.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug discovery pipelines.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃S | [1][2] |

| Molecular Weight | 211.67 g/mol | [3] |

| CAS Number | 828-81-9 | [1] |

| Appearance | Colorless crystalline solid / Yellow crystalline product (recrystallized) | [1][2] |

| Melting Point | 190-192 °C (from ethanol recrystallization) | [1] |

| Boiling Point (Predicted) | 393.8 ± 44.0 °C | [1] |

| Density (Predicted) | 1.461 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.28 ± 0.10 | |

| LogP (Predicted) | 2.3 | [3] |

| Solubility | Soluble in some organic solvents, such as chloroform and dichloromethane. | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclization of a substituted thiosemicarbazide, which is derived from the corresponding carboxylic acid.

Materials:

-

2-Chlorobenzoic acid

-

Aminothiourea

-

Phosphorus oxychloride (POCl₃)

-

Water (H₂O)

-

50% Sodium hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

Procedure: [1]

-

To a solution of 2-chlorobenzoic acid (5.18 g, 25 mmol) in phosphorus oxychloride (7 ml), add aminothiourea (2.28 g, 25 mmol).

-

Stir the mixture vigorously at 75 °C for 30 minutes.

-

After the reaction is complete, carefully add water (30 ml) to the reaction mixture.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and adjust the pH to 8 using a 50% NaOH solution.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by recrystallization from ethanol to obtain the final product as yellow crystals.

Characterization:

The synthesized compound can be characterized using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of 1,3,4-thiadiazole derivatives has demonstrated a range of biological activities, including antimicrobial and anticancer effects.[4][5] The proposed mechanisms of action for related compounds can provide insights into the potential pathways this molecule might influence.

Derivatives of the isomeric 5-(4-chlorophenyl)-1,3,4-thiadiazole have been investigated for their anticancer properties.[6] These studies suggest that such compounds may exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases and interference with DNA replication processes.[7]

The antimicrobial activity of thiadiazole derivatives is also a well-established area of research.[5] The proposed mechanisms often involve the disruption of microbial cellular processes.

Below is a conceptual workflow illustrating the synthesis and characterization process for this compound.

Caption: Synthetic and Purification Workflow.

Based on the activities of analogous compounds, a plausible, high-level signaling pathway that could be investigated for this compound in the context of cancer is depicted below.

Caption: Plausible Anticancer Signaling Inhibition.

References

- 1. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE CAS#: 828-81-9 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H6ClN3S | CID 554211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS Number: 828-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. The 1,3,4-thiadiazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of the 2-chlorophenyl substituent at the 5-position and an amino group at the 2-position of the thiadiazole ring suggests its potential as a lead compound for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, and potential biological activities, along with detailed experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 828-81-9 | [1] |

| Molecular Formula | C₈H₆ClN₃S | [1] |

| Molecular Weight | 211.67 g/mol | [1] |

| Appearance | Light yellow to brown solid | |

| Melting Point | 192-195 °C | |

| Boiling Point (Predicted) | 393.8 ± 44.0 °C | |

| Density (Predicted) | 1.461 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.28 ± 0.10 | |

| InChI Key | JKSGNHRIXMYPIO-UHFFFAOYSA-N | [2] |

| SMILES | Nc1nnc(s1)-c2ccccc2Cl |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the cyclization of a substituted thiosemicarbazide with an appropriate acid or via the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.

Synthetic Workflow

The following diagram illustrates a common synthetic route for the preparation of 2-amino-5-aryl-1,3,4-thiadiazoles.

Experimental Protocol: Synthesis

A widely employed method for the synthesis of this compound involves the reaction of 2-chlorobenzoic acid and thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃)[1].

Materials:

-

2-Chlorobenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-chlorobenzoic acid and thiosemicarbazide.

-

Slowly add phosphorus oxychloride to the mixture with constant stirring.

-

Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) for a specified duration (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as a sodium hydroxide solution, until a precipitate is formed.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Characterization Data

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The amino protons (NH₂) usually present as a broad singlet. |

| ¹³C NMR | Spectral data would show characteristic peaks for the aromatic carbons and the carbons of the thiadiazole ring. |

| Mass Spectrometry (ESI-MS) | m/z: 212.0 [M+H]⁺ |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=N stretching (thiadiazole ring), and C-Cl stretching are expected. |

Potential Biological Activities

While specific biological data for this compound is limited in publicly available literature, the broader class of 2-amino-5-aryl-1,3,4-thiadiazoles has been extensively studied for various pharmacological activities.

Antimicrobial Activity

Thiadiazole derivatives are known to possess significant antibacterial and antifungal properties[3][4]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines[5][6]. Their anticancer activity may stem from the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases, or the induction of apoptosis.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential antimicrobial and anticancer activities of this compound.

General Workflow for Biological Screening

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a standard for preliminary screening of antimicrobial activity[7][8][9][10].

Materials:

-

Test compound solution (in a suitable solvent like DMSO)

-

Sterile filter paper disks

-

Bacterial and/or fungal cultures

-

Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Standard antibiotic and antifungal disks (positive controls)

-

Solvent-loaded disks (negative control)

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Evenly spread the inoculum onto the surface of the agar plate to create a lawn.

-

Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow the solvent to evaporate.

-

Place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used for in vitro anticancer screening[11][12][13][14].

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium and supplements

-

Test compound solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding the solubilization solution.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and the 1,3,4-thiadiazole core is associated with a wide range of biological activities. While specific quantitative data for this particular compound is not extensively available, the provided protocols for synthesis, characterization, and biological evaluation offer a solid framework for researchers and drug development professionals to explore its potential as an antimicrobial or anticancer agent. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE CAS#: 828-81-9 [m.chemicalbook.com]

- 2. This compound | 828-81-9 [sigmaaldrich.cn]

- 3. dovepress.com [dovepress.com]

- 4. eijbps.com [eijbps.com]

- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. asm.org [asm.org]

- 8. microbenotes.com [microbenotes.com]

- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 10. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 11. benchchem.com [benchchem.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. atcc.org [atcc.org]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Analysis of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details the methodologies for various spectroscopic techniques and presents the expected spectral data in a structured format.

Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₆ClN₃S | [1] |

| Molecular Weight | 211.67 g/mol | [1] |

| CAS Number | 828-81-9 | [1] |

Spectroscopic Data

The following sections summarize the key spectral data for this compound. Data for closely related analogs are utilized where specific data for the target compound is not available, and this is duly noted.

Infrared spectroscopy is crucial for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~3250 | N-H stretching (amine) | Medium-Strong | [2] |

| ~3050 | C-H stretching (aromatic) | Medium | [3] |

| ~1630 | C=N stretching (thiadiazole ring) | Strong | [2][3] |

| ~1590 | C=C stretching (aromatic) | Medium | [2] |

| ~1490 | N-H bending (amine) | Medium | [3] |

| ~750 | C-Cl stretching | Strong | |

| ~700 | C-S-C stretching | Weak-Medium | [3] |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Ethanol/Methanol | ~280-320 | Not specified |

Note: The absorption maximum is estimated based on the conjugated system of the phenyl and thiadiazole rings. The exact value can be influenced by the solvent used.

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~7.80 - 7.90 | Multiplet | 2H | Aromatic protons | [4] |

| ~7.40 - 7.60 | Multiplet | 2H | Aromatic protons | [4] |

| ~7.30 | Singlet (broad) | 2H | -NH₂ (amine) | [4][5] |

Note: The chemical shifts for the aromatic protons of the 2-chlorophenyl group will exhibit a complex splitting pattern. The broad singlet for the amine protons is due to quadrupole broadening and exchange with the solvent.

¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~168 | C2 (C-NH₂) of thiadiazole | [3] |

| ~155 | C5 (C-Ar) of thiadiazole | [3] |

| ~132 | Aromatic C-Cl | |

| ~131 | Aromatic CH | |

| ~130 | Aromatic CH | |

| ~129 | Aromatic C (quaternary) | |

| ~128 | Aromatic CH | |

| ~127 | Aromatic CH |

Note: Data is based on known ranges for similar 1,3,4-thiadiazole derivatives.[3][6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment | Reference |

| 211/213 | 100 / ~33 | [M]⁺ / [M+2]⁺ (isotopic peak due to ³⁵Cl/³⁷Cl) | [1] |

| 177 | Variable | [M - Cl]⁺ | [7] |

| 139 | Variable | [C₆H₄ClN]⁺ | [1] |

| 104 | Variable | [C₇H₆N]⁺ | [7] |

| 77 | Variable | [C₆H₅]⁺ | [7] |

Note: The presence of a chlorine atom is indicated by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation : The sample is finely ground with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Instrumentation : A double-beam UV-Visible spectrophotometer.

-

Sample Preparation : A stock solution of the compound is prepared by dissolving a precisely weighed amount in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition : The sample and reference cuvettes (containing the pure solvent) are placed in the spectrophotometer. The absorbance is scanned over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined.

-

Instrumentation : A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which may require a longer acquisition time.

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with direct infusion (e.g., Electrospray Ionization - ESI-MS).

-

Sample Preparation : For GC-MS, the sample is dissolved in a volatile organic solvent. For ESI-MS, the sample is dissolved in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Data Acquisition : The sample is introduced into the ion source of the mass spectrometer. The instrument is operated in positive ion mode to detect the molecular ion and its fragments. The mass-to-charge ratio (m/z) of the ions is recorded.

Visualizations

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Caption: Logical relationship between the chemical structure and the information obtained from different spectroscopic techniques.

References

- 1. This compound | C8H6ClN3S | CID 554211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin | MDPI [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Insights into 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Immediate Release: A comprehensive technical guide detailing the ¹H NMR and ¹³C NMR data, along with the synthetic protocol for the pharmacologically relevant compound, 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, is now available for researchers, scientists, and professionals in drug development. This document provides a centralized resource of key analytical data and experimental procedures to facilitate further research and application of this heterocyclic amine.

Nuclear Magnetic Resonance (NMR) Spectral Data

The structural elucidation of this compound has been established through ¹H and ¹³C NMR spectroscopy. The spectral data provides characteristic chemical shifts and coupling patterns essential for the identification and purity assessment of the compound.

¹H NMR Data

The proton NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons of the 2-chlorophenyl ring and the amine group.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.45-7.50 | Multiplet | 4H | Aromatic Protons (C₆H₄) & -NH₂ |

| 7.60-7.62 | Multiplet | 1H | Aromatic Proton (C₆H₄) |

| 7.99-8.01 | Multiplet | 1H | Aromatic Proton (C₆H₄) |

Note: The multiplet at 7.45-7.50 ppm is presumed to encompass the signals for the aromatic protons and the two amine protons. Further two-dimensional NMR studies or analysis in a different solvent may be required for unambiguous assignment.

¹³C NMR Data

At present, publicly accessible, peer-reviewed ¹³C NMR data specifically for this compound is limited. However, based on data for structurally similar compounds, such as 5-aryl-1,3,4-thiadiazole derivatives, the anticipated chemical shifts are presented below. Researchers are advised to acquire experimental ¹³C NMR data for definitive structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~110-140 | Aromatic Carbons (C₆H₄) |

| ~150-160 | C5 of Thiadiazole Ring |

| ~165-175 | C2 of Thiadiazole Ring |

Experimental Protocols

The synthesis and spectroscopic analysis of this compound require specific experimental conditions to ensure high yield and purity.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the cyclization of 2-chlorobenzoyl chloride with thiosemicarbazide.

Procedure:

-

A mixture of 2-chlorobenzoyl chloride (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent, such as ethanol, for a period of 2-4 hours.

-

The reaction mixture is then cooled to room temperature and poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield the final compound.

NMR Spectroscopy Protocol

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.

Logical Workflow

The process from starting materials to the acquisition of analytical data can be visualized as a logical workflow.

Caption: Experimental workflow for the synthesis and NMR analysis.

Mass Spectrometry of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its fragmentation patterns, quantitative data, and representative experimental protocols.

Core Compound Information

IUPAC Name: this compound[1] Molecular Formula: C₈H₆ClN₃S[1] Molecular Weight: 211.67 g/mol [1] Monoisotopic Mass: 210.99710 Da[1]

Data Presentation: Mass Spectrometric Fragmentation

The mass spectrometric analysis of this compound reveals a characteristic fragmentation pattern. The quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are summarized below.

| m/z (Mass-to-Charge Ratio) | Ion Type | Proposed Elemental Formula | Proposed Fragmentation Pathway |

| 211 / 213 | Molecular Ion [M]⁺ | [C₈H₆ClN₃S]⁺ | Intact molecule with ³⁵Cl / ³⁷Cl |

| 212 / 214 | Protonated Molecule [M+H]⁺ | [C₈H₇ClN₃S]⁺ | Protonated molecule observed in ESI-MS[2] |

| 139 / 141 | Fragment Ion | [C₇H₄ClN₂]⁺ | Loss of the thiadiazole sulfur and amino group |

| 138 / 140 | Fragment Ion | [C₇H₃ClN₂]⁺ | Loss of a hydrogen radical from the m/z 139 fragment |

| 111 / 113 | Fragment Ion | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Visualization of Mass Spectrometry Workflow

The following diagram illustrates a general experimental workflow for the mass spectrometric analysis of small molecules like this compound.

Caption: General workflow for mass spectrometry analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound upon ionization is a key aspect of its characterization. The following diagram illustrates a plausible fragmentation pathway based on the observed mass-to-charge ratios.

Caption: Proposed fragmentation of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of mass spectrometric analyses. Below are representative methodologies for GC-MS and ESI-MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of the volatile and thermally stable compound.

a. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before injection.

b. Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

c. Data Analysis

-

The acquired mass spectra are analyzed to identify the molecular ion and characteristic fragment ions.

-

Fragmentation patterns are compared with spectral libraries (e.g., NIST) for compound confirmation.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

This protocol is ideal for confirming the molecular weight and for analyses where the compound is introduced via liquid chromatography.

a. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution in a solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the working solution through a 0.22 µm syringe filter.

b. Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Drying Gas Temperature: 350°C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Capillary Voltage: 3500 V.

-

Mass Range: m/z 100-1000.

c. Data Analysis

-

The mass spectrum is examined for the protonated molecular ion [M+H]⁺ to confirm the molecular weight of the compound.

-

In-source fragmentation or tandem MS (MS/MS) can be employed to obtain structural information.

References

An In-depth Technical Guide to 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, synthesis protocols, and explores its potential as an antimicrobial and anticancer agent. While specific data for the titular compound is emerging, this guide consolidates available information and draws relevant parallels from closely related analogs to provide a thorough understanding of its therapeutic promise. Detailed experimental methodologies for key biological assays are provided, alongside visual representations of synthetic pathways and potential mechanisms of action to facilitate further research and development.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₈H₆ClN₃S.[1] Its chemical structure features a 1,3,4-thiadiazole ring substituted with an amino group at position 2 and a 2-chlorophenyl group at position 5.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₆ClN₃S | [1] |

| Molecular Weight | 211.67 g/mol | [1] |

| CAS Number | 828-81-9 | |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 192-195 °C | |

| Solubility | Soluble in some organic solvents, such as chloroform and dichloromethane. | [2] |

Synthesis

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established process in organic chemistry, typically involving the cyclization of an acyl- or aroyl-thiosemicarbazide.

General Synthesis Workflow

The primary route to this compound involves the reaction of 2-chlorobenzoic acid or its derivatives with thiosemicarbazide, followed by cyclization.

Experimental Protocol: Synthesis from 2-Chlorobenzoic Acid

This protocol is adapted from general methods for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[3][4]

Materials:

-

2-Chlorobenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) or ammonia solution (NH₄OH)

-

Crushed ice

Procedure:

-

Formation of 1-(2-Chlorobenzoyl)thiosemicarbazide:

-

In a round-bottom flask, dissolve 2-chlorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent like pyridine.

-

Slowly add a dehydrating agent such as phosphorus oxychloride (1 equivalent) while stirring in an ice bath.

-

Continue stirring at room temperature for 2-4 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 1-(2-chlorobenzoyl)thiosemicarbazide.

-

-

Cyclization to this compound:

-

To the crude 1-(2-chlorobenzoyl)thiosemicarbazide, slowly add concentrated sulfuric acid with cooling.

-

Heat the mixture at 60-70°C for 1-2 hours.[3]

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While extensive research on the specific 2-chloro isomer is ongoing, studies on related analogs, particularly the 4-chloro isomer, provide valuable insights into its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have demonstrated significant antibacterial and antifungal properties.[5]

Table 1: Antimicrobial Activity of Related 5-(Chlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [5] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [5] |

| p-chlorophenyl derivative | S. aureus | 62.5 | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Preparation of Inoculum:

-

Grow microbial cultures overnight.

-

Dilute the cultures in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the broth in a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Anticancer Activity

Several studies have highlighted the anticancer potential of 5-aryl-1,3,4-thiadiazole derivatives against various cancer cell lines.

Table 2: In Vitro Cytotoxic Activity of Related 5-(4-Chlorophenyl)-1,3,4-thiadiazole Derivatives

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | MCF-7 (Breast) | 2.34 | |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 3.13 | |

| 1-(2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)pyridinium chloride | MCF-7 (Breast) | 7.56 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.[6][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Potential Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, research on related 2-amino-1,3,4-thiadiazole derivatives suggests potential targets and signaling pathways.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

A plausible mechanism for the anticancer and antiviral activity of 2-amino-1,3,4-thiadiazole derivatives is the inhibition of IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides. Inhibition of IMPDH leads to the depletion of GTP pools, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation.

Modulation of Apoptosis and Cell Cycle

Studies on similar compounds have shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. One study on a related 2-amino-1,3,4-thiadiazole derivative demonstrated inhibition of the extracellular signal-regulated kinase (ERK) 1/2 pathway, leading to G0/G1 phase cell cycle arrest.[8]

References

- 1. This compound | C8H6ClN3S | CID 554211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. The document details the key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), that are integral to confirming the molecular structure of this compound. Detailed experimental protocols, quantitative data summaries, and a logical workflow for structural determination are presented to aid researchers in the characterization of this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Accurate structural confirmation is the cornerstone of any chemical research, ensuring the identity and purity of a synthesized compound before its use in further studies. This guide outlines the standard analytical workflow and expected results for the structural verification of this compound.

Compound Identity:

Synthesis Overview

A common synthetic route to this class of compounds involves the acid-catalyzed cyclization of a thiosemicarbazide derivative. For this compound, a reported synthesis involves reacting 2-chlorobenzoic acid with aminothiourea in the presence of phosphorus oxychloride (POCl₃), followed by hydrolysis and neutralization.[3]

Spectroscopic Data and Analysis

The structural elucidation of this compound is achieved through a combination of spectroscopic methods. While specific experimental data for this exact isomer is not extensively published, the following sections detail the expected analytical data based on its chemical structure and data from closely related analogs.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring and the protons of the amine group. The protons on the substituted benzene ring will exhibit complex splitting patterns (multiplets) due to their coupling with each other. The amine protons may appear as a broad singlet and are D₂O exchangeable.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The two carbons of the thiadiazole ring are expected to be significantly deshielded, appearing at higher chemical shifts. The aromatic carbons will appear in the typical aromatic region (around 110-140 ppm).

| Technique | Expected Chemical Shifts (δ) in ppm | Assignment |

| ¹H NMR | ~ 7.2 - 8.0 | Ar-H (multiplets) |

| Broad singlet | -NH₂ (D₂O exchangeable) | |

| ¹³C NMR | ~ 160 - 170 | C=N of thiadiazole |

| ~ 150 - 160 | C-S of thiadiazole | |

| ~ 125 - 135 | Aromatic carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |

| N-H Stretch | 3100 - 3400 | Primary amine |

| C-H Stretch | 3000 - 3100 | Aromatic |

| C=N Stretch | 1590 - 1640 | Thiadiazole ring |

| C=C Stretch | 1400 - 1600 | Aromatic ring |

| C-Cl Stretch | 680 - 800 | Aryl halide |

| C-S Stretch | 810 - 860 | Thiadiazole ring |

Data is based on typical values for 5-aryl-1,3,4-thiadiazol-2-amines.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Technique | Expected m/z Value | Assignment |

| GC-MS | 211/213 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 138/140 | Fragment corresponding to the loss of the thiadiazole-amine moiety |

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Separation:

-

Inject a small volume of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

-

-

MS Detection:

-

The eluting compound is ionized (typically by electron ionization, EI).

-

The mass analyzer separates the ions based on their m/z ratio, and a mass spectrum is generated.

-

Visualization of the Elucidation Workflow

The logical flow for the structure elucidation of a synthesized compound can be visualized as follows.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides the foundational knowledge, including expected spectral data and standardized protocols, to assist researchers in the meticulous process of structure elucidation. Adherence to these analytical practices is crucial for ensuring the reliability of research outcomes and the advancement of drug discovery and development projects.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H6ClN3S | CID 554211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE CAS#: 828-81-9 [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

Solubility Profile of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Overview

General assessments indicate that 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a solid at room temperature, exhibits solubility in certain polar organic solvents.

Known Solvents:

-

Soluble in: Chloroform, Dichloromethane.[1]

The solubility of 1,3,4-thiadiazole derivatives is largely influenced by the nature of the substituent at the 5-position and the polarity of the solvent. The presence of the chlorophenyl group in the target molecule suggests that it will have different solubility characteristics compared to unsubstituted or alkyl-substituted thiadiazoles.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in a range of organic solvents has not been formally published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording such empirical data.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Chloroform | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a general protocol for determining its solubility in organic solvents.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a thiosemicarbazide derivative. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide, followed by dehydrative cyclization.

Materials:

-

2-Chlorobenzoyl chloride

-

Thiosemicarbazide

-

Pyridine (or another suitable base)

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Formation of the Thiosemicarbazone Intermediate:

-

In a round-bottom flask, dissolve thiosemicarbazide in a suitable solvent such as pyridine.

-

Cool the solution in an ice bath.

-

Slowly add 2-chlorobenzoyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for several hours until the formation of the N-(2-chlorobenzoyl)thiosemicarbazide precipitate is complete.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

-

Cyclization to the 1,3,4-Thiadiazole:

-

To the dried intermediate, add a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid, portion-wise, with cooling.

-

After the addition is complete, heat the mixture under reflux for a specified period (typically 2-4 hours).

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

-

Purification:

-

Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.

-

Determination of Solubility

The following is a general protocol for determining the solubility of the title compound using the isothermal shake-flask method.

Materials:

-

This compound (purified)

-

A range of organic solvents (as listed in Table 1)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker with a constant temperature bath (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After shaking, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

To separate any suspended particles, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

-

Quantification:

-

Dilute the supernatant samples with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

References

Technical Guide: Physicochemical Properties and Synthesis of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, with a primary focus on its melting point. It includes detailed experimental protocols for its synthesis and the determination of its melting point, alongside a summary of its physicochemical data. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2]

Physicochemical Data

This compound is a heterocyclic organic compound with potential applications in the development of pharmaceuticals and agrochemicals.[1][2] Its core structure is a valuable scaffold in medicinal chemistry. The quantitative physicochemical properties are summarized below. It is important to note that there are discrepancies in the reported melting point values in the literature, which may be attributed to sample purity or different experimental conditions. The value of 192-195 °C is more frequently cited in chemical supplier databases for the purified solid.[3]

| Property | Value | Source(s) |

| Melting Point | 192-195 °C | [3] |

| Alternate Value: 100-102 °C | [1] | |

| Molecular Formula | C₈H₆ClN₃S | [3][4] |

| Molecular Weight | 211.67 g/mol | [2][3][4][5] |

| Boiling Point (Predicted) | 393.8 ± 44.0 °C | [2][3] |

| Density (Predicted) | 1.461 ± 0.06 g/cm³ | [3] |

| Appearance | Colorless crystalline solid / Solid | [1][3][5] |

| CAS Number | 828-81-9 | [3][4] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and the determination of its melting point are crucial for reproducibility in a research setting.

This protocol is based on the reaction of 2-chlorobenzoic acid with aminothiourea (thiosemicarbazide) using phosphorus oxychloride (POCl₃) as a dehydrating and cyclizing agent.[3] An alternative, one-pot method using polyphosphate ester (PPE) has also been developed to avoid more toxic reagents like POCl₃.[6]

Materials:

-

2-chlorobenzoic acid

-

Aminothiourea (Thiosemicarbazide)

-

Phosphorus oxychloride (POCl₃)

-

Deionized Water (H₂O)

-

50% Sodium Hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

Procedure: [3]

-

In a suitable reaction vessel, dissolve 2-chlorobenzoic acid (25 mmol) and aminothiourea (25 mmol) in phosphorus oxychloride (7 ml).

-

Stir the mixture vigorously at 75 °C for 30 minutes.

-

After the initial reaction, add 30 ml of water to the mixture.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and adjust the pH to 8 using a 50% NaOH solution. This will cause the product to precipitate.

-

Collect the precipitate by filtration.

-

Purify the crude product by recrystallization from ethanol to yield the final product as yellow crystals.[3]

Caption: Synthesis workflow for this compound.

The melting point of a crystalline solid provides a key indication of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range. The following is a generalized procedure using a modern digital melting point apparatus.

Materials & Equipment:

-

Dry, powdered sample of the organic compound

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry compound on a clean surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[7]

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 1-2 mm.[7][8]

-

Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus.[9]

-

Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This saves time for the accurate measurement.[9]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.[9]

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow. Repeat the determination with a fresh sample to ensure consistency.

Caption: General experimental workflow for melting point determination.

Biological Context and Applications

Derivatives of 2-amino-1,3,4-thiadiazole are of significant interest in drug discovery and development. The core scaffold is associated with a wide range of biological activities. While specific signaling pathways for the title compound are not extensively detailed, its derivatives have been investigated for several therapeutic and agricultural purposes:

-

Antimicrobial and Antifungal Agents: The 1,3,4-thiadiazole nucleus is a key component in many compounds showing potent activity against various bacterial and fungal strains, including S. aureus, E. coli, and A. niger.[10][11][12]

-

Anticancer Activity: Certain substituted 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential anticancer agents, showing cytotoxic effects against cancer cell lines.[12][13]

-

Agrochemicals: The compound is noted as a potential intermediate for creating new fungicides and herbicides.[1]

-

Other Activities: Various derivatives have also been explored for anti-inflammatory, anticonvulsant, and antiviral properties.[11][14][15]

This compound, this compound, thus represents a foundational building block for the synthesis of novel chemical entities with diverse and valuable biological activities.

References

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE CAS#: 828-81-9 [m.chemicalbook.com]

- 4. This compound | C8H6ClN3S | CID 554211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 828-81-9 [sigmaaldrich.com]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide to 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 211.67 g/mol | [1][2][3] |

| Molecular Formula | C₈H₆ClN₃S | [1][3][4] |

| CAS Number | 828-81-9 | [1][3][4] |

| Appearance | Colorless crystalline solid | [4] |

| Melting Point | 192-195 °C | [3][4] |

| Boiling Point | 393.8 ± 44.0 °C (Predicted) | [3][4] |

| Density | 1.461 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. | [4] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 2-chlorobenzoic acid with aminothiourea in the presence of phosphorus oxychloride (POCl₃).[3]

Experimental Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chlorobenzoic acid (5.18 g, 25 mmol) and aminothiourea (2.28 g, 25 mmol) in phosphorus oxychloride (7 ml).

-

Heating: Vigorously stir the mixture at 75 °C for 30 minutes.

-

Hydrolysis: After the reaction is complete, carefully add water (30 ml) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4 hours.

-

Neutralization: Cool the reaction mixture and adjust the pH to 8 using a 50% sodium hydroxide (NaOH) solution. This will cause the product to precipitate.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Purify the collected solid by recrystallization from ethanol to yield the final product as yellow crystals.[3]

References

The Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocycle, containing one sulfur and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its derivatives have shown significant promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of 1,3,4-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to facilitate further research and development in this exciting field.

Anticancer Activity

1,3,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various 1,3,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative 1,3,4-thiadiazole derivatives against several human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ST10 | MCF-7 (Breast) | 49.6 | [1][2] |

| MDA-MB-231 (Breast) | 53.4 | [1][2] | |

| Compound with 2-trifluorometylophenylamino)-5-(3-methoxyphenyl) substituent | MCF-7 (Breast) | 49.6 | [2] |

| MDA-MB-231 (Breast) | 53.4 | [2] | |

| Compound 4 | A549 (Lung) | 6.47 | [3] |

| Compound 5 | A549 (Lung) | 4.74 | [3] |

| Compound 8 | A549 (Lung) | 2.58 | [3] |

| Compound 10b | A549 (Lung) | 4.82 | [3] |

| Compound 10c | A549 (Lung) | 5.44 | [3] |

| Compound 10d | A549 (Lung) | 4.34 | [3] |

| 2g | LoVo (Colon) | 2.44 | [4] |

| MCF-7 (Breast) | 23.29 | [4] | |

| Compound 2 | K562 (Leukemia) | 7.4 (Abl kinase inhibition) | [5] |

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which 1,3,4-thiadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated through the activation of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic program.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,3,4-Thiadiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

-